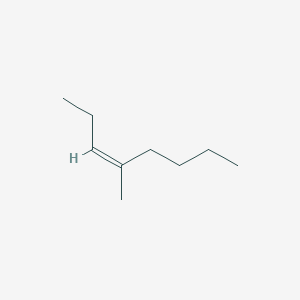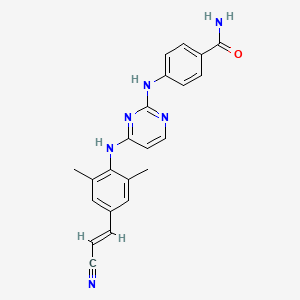
Rilpivirine Amide-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rilpivirine Amide-2 is a derivative of rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1). This compound retains the core structure of rilpivirine but includes modifications that may enhance its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rilpivirine involves several key steps:
Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This intermediate is prepared through a reaction involving acrylonitrile and 4-amino-3,5-dimethylphenyl.
Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile: This intermediate is synthesized by reacting 4-chloropyrimidine with benzonitrile.
Final Synthesis of Rilpivirine: The final step involves the reaction between the two intermediates in acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of rilpivirine typically involves optimization of the synthetic route to improve yield and reduce reaction time. Microwave-promoted methods have been developed to synthesize rilpivirine using less toxic organic reagents and low boiling solvents, significantly reducing reaction time and improving overall yield .
化学反応の分析
Types of Reactions
Rilpivirine Amide-2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Rilpivirine Amide-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying NNRTIs and their interactions with reverse transcriptase.
Biology: Investigated for its potential effects on various biological pathways and its interactions with cellular components.
Medicine: Explored for its potential use in combination therapies for HIV-1 treatment, particularly in cases where resistance to other NNRTIs has developed.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Rilpivirine Amide-2 exerts its effects by binding non-competitively to the reverse transcriptase enzyme of HIV-1. This binding blocks the RNA-dependent and DNA-dependent DNA polymerase activities, thereby inhibiting HIV-1 replication . The compound’s internal conformational flexibility and the plasticity of its interacting binding site contribute to its high potency and reduced chance of resistance compared to other NNRTIs .
類似化合物との比較
Similar Compounds
Etravirine: Another NNRTI used in the treatment of HIV-1.
Efavirenz: An older NNRTI with a different side-effect profile and potency.
Nevirapine: An NNRTI with a different mechanism of action and resistance profile.
Uniqueness
Rilpivirine Amide-2 is unique due to its high genetic barrier to resistance, requiring multiple mutations to confer significant resistance. It also has a longer half-life and a more favorable side-effect profile compared to older NNRTIs .
特性
CAS番号 |
1446439-51-5 |
|---|---|
分子式 |
C22H20N6O |
分子量 |
384.4 g/mol |
IUPAC名 |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C22H20N6O/c1-14-12-16(4-3-10-23)13-15(2)20(14)27-19-9-11-25-22(28-19)26-18-7-5-17(6-8-18)21(24)29/h3-9,11-13H,1-2H3,(H2,24,29)(H2,25,26,27,28)/b4-3+ |
InChIキー |
GIHDBDOYQLEFSB-ONEGZZNKSA-N |
異性体SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)N)C)/C=C/C#N |
正規SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)N)C)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)

![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)
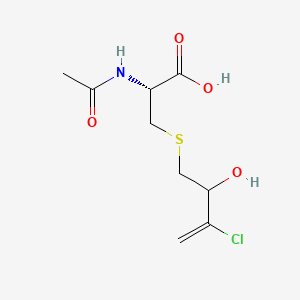
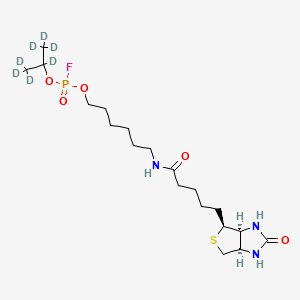

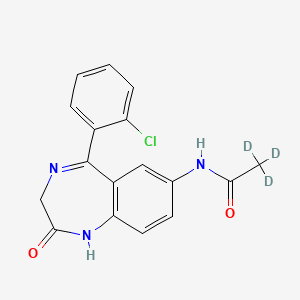
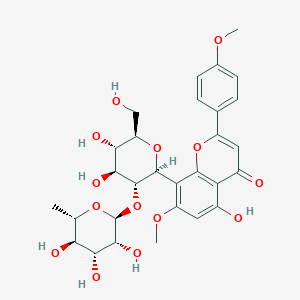
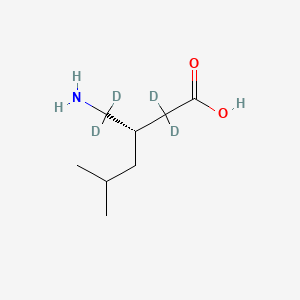
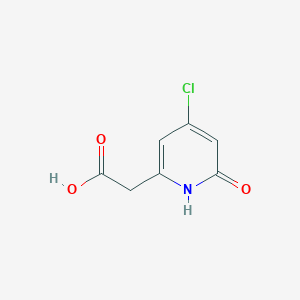
![N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide](/img/structure/B13444334.png)
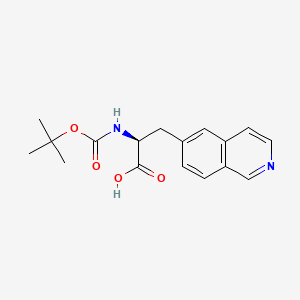
![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone](/img/structure/B13444352.png)
